![molecular formula C14H15FN2O5S2 B2672280 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1798512-02-3](/img/structure/B2672280.png)
3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
Typically, the description of an organic compound includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Synthesis Analysis
The synthesis of organic compounds often involves various chemical reactions, starting from simple molecules and gradually building up to the complex structure of the target molecule . The choice of reactions and reagents depends on the functional groups present in the molecule .Molecular Structure Analysis
The molecular structure of an organic compound can be analyzed using various spectroscopic techniques, such as NMR, IR, and mass spectrometry. These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The chemical reactivity of an organic compound is largely determined by its functional groups. Each functional group has characteristic reactions that it undergoes. By studying these reactions, one can predict the behavior of the compound under different conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and acidity/basicity, can be measured experimentally. These properties are influenced by the molecular structure and the functional groups present .Scientific Research Applications
- ETZD derivatives have been investigated for their cytotoxic activity against human breast cancer cells (MCF-7). Several compounds demonstrated promising results, with IC50 values comparable to or better than the standard drug cisplatin .
- Some thiazolidine-2,4-dione derivatives exhibit triple-acting agonism for peroxisome proliferator-activated receptors (PPARα, PPARγ, and PPARδ). One such compound, 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid , has been designed and synthesized .
- 1,3,5-Triazine derivatives, including ETZD, have been explored for their luminescent properties. These compounds can serve as fluorescent probes or optical switches in biological and chemical sensing applications .
- ETZD derivatives could find use as chiral stationary phases in chromatography. For instance, they may act as chiral solvating agents for determining enantiomeric excess by NMR spectroscopy or absolute configuration by circular dichroism .
Anticancer Properties
PPAR Agonism
Fluorescent and Optical Switches
Chiral Stationary Phases
Trifluoromethylation Reactions
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-(4-ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O5S2/c1-2-22-12-4-3-10(5-11(12)15)24(20,21)16-6-9(7-16)17-13(18)8-23-14(17)19/h3-5,9H,2,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCHPAPUUWDFRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CSC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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